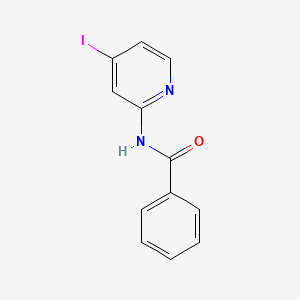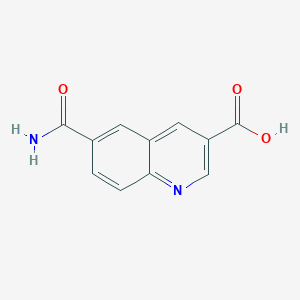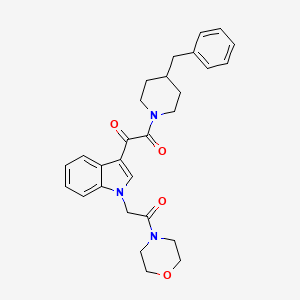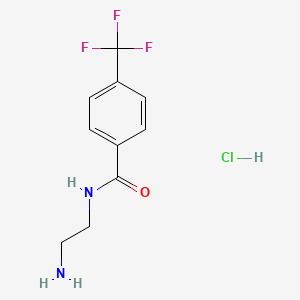
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone derivatives are a significant class of nitrogen-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry. The compound belongs to this class and features a complex structure that includes a quinazolinone core, a benzyl group, and a difluorophenylurea moiety.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multicomponent reactions, starting from anthranilic acid derivatives, benzylamines, and isatoic anhydride, among others. A common strategy includes cyclization reactions followed by substitutions at different positions of the quinazolinone nucleus. For example, Patel et al. (2011) described the preparation of chloroquinazolinone derivatives from benzoxazinones through reactions with urea and substituted phenylacetamide, highlighting the versatility of quinazolinone synthesis methods (Patel & Shaikh, 2011).
Molecular Structure Analysis
The molecular and crystal structures of quinazolinone derivatives reveal insights into their conformation and the effects of substituents on their overall shape. For instance, the study of the crystal structure of related quinazolinones by Toze et al. (2018) using X-ray diffraction showcased how different substituents impact the molecular geometry and intermolecular interactions within the crystals (Toze et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
Research has shown that certain quinazoline derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from the condensation of quinazolines with aromatic primary amines have been screened for these properties. These compounds, including variations of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea, demonstrate potential in combating microbial infections by targeting specific bacterial and fungal strains (Singh & Pandey, 2006).
Synthesis and Biological Evaluation of Urea Derivatives
The synthesis of new urea derivatives, including bis-urea compounds with primaquine and hydroxyl or halogen substituted benzene moieties, has been explored for biological activity. These compounds have shown varying degrees of antiproliferative effects against cancer cell lines, especially breast carcinoma MCF-7 cell lines. This highlights their potential in cancer therapy, particularly for breast cancer, due to their selectivity and activity profile (Perković et al., 2016).
Antitumor Activity of Quinazolinone Analogues
A series of 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These novel compounds demonstrated significant growth inhibitory effects on various cancer cell lines, showcasing their potential as effective antitumor agents. This research indicates that modifications to the quinazolinone structure can lead to compounds with potent antitumor activities, offering promising avenues for cancer treatment (Al-Suwaidan et al., 2016).
Synthesis Techniques and Chemical Properties
Studies have also focused on developing synthesis methodologies for quinazoline derivatives, including those involving (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea. These methods aim to improve yield, reduce reaction times, and enhance the overall efficiency of synthesizing these compounds. Techniques such as microwave-promoted synthesis and Curtius rearrangement have been employed to achieve these goals, contributing to the broader accessibility of quinazoline derivatives for further scientific research (Sarma & Prajapati, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2,6-difluoroaniline followed by the addition of urea to form the final product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "2,6-difluoroaniline", "urea" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2,6-difluoroaniline in the presence of a base such as potassium carbonate or sodium hydride to form the corresponding imine intermediate.", "Step 2: Addition of urea to the imine intermediate in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea." ] } | |
CAS-Nummer |
899984-36-2 |
Produktname |
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea |
Molekularformel |
C22H16F2N4O2 |
Molekulargewicht |
406.393 |
IUPAC-Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea |
InChI |
InChI=1S/C22H16F2N4O2/c23-16-10-6-11-17(24)19(16)26-21(29)27-20-15-9-4-5-12-18(15)25-22(30)28(20)13-14-7-2-1-3-8-14/h1-12H,13H2,(H2,26,27,29) |
InChI-Schlüssel |
RZTUTUDDYMFUHY-NHFJDJAPSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)
![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)
![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)